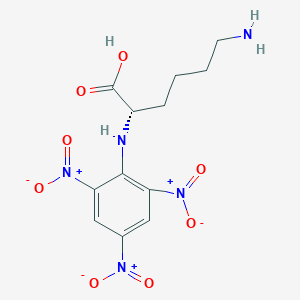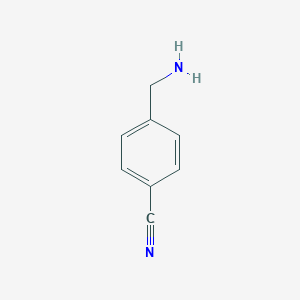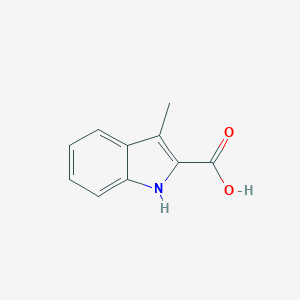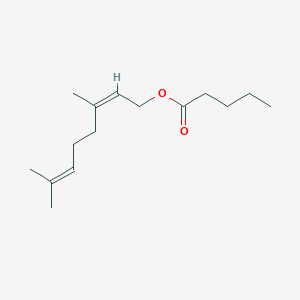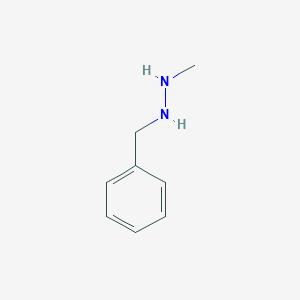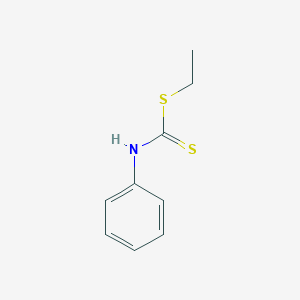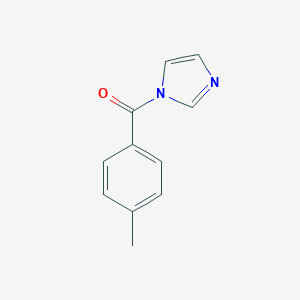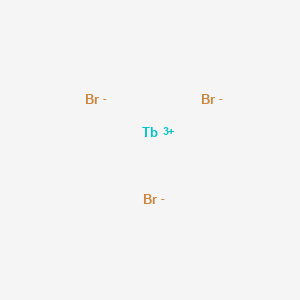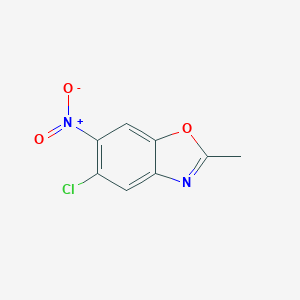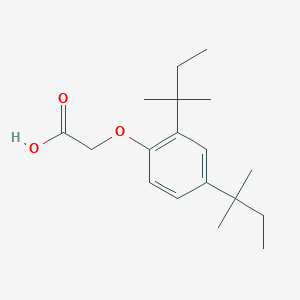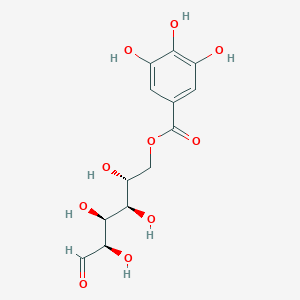
Indium sulfide (In2S3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium sulfide (In2S3) is an inorganic compound composed of indium and sulfur. It is known for its distinctive orange-red to red color and characteristic sulfur odor. Indium sulfide is insoluble in water and most organic solvents but decomposes in common mineral acids, releasing hydrogen sulfide gas . This compound exists in three polymorphic forms: α-In2S3, β-In2S3, and γ-In2S3, with β-In2S3 being the most stable at room temperature .
Preparation Methods
Indium sulfide can be synthesized through various methods. One common laboratory method involves the reaction of indium chloride with sodium sulfide in the presence of a surfactant like sodium dodecyl sulfate to produce indium sulfide quantum dots at room temperature and atmospheric pressure . Industrially, indium sulfide can be produced by heating indium trioxide in a quartz tube under a stream of purified hydrogen sulfide gas at temperatures ranging from 500°C to 700°C .
Chemical Reactions Analysis
Indium sulfide undergoes several types of chemical reactions:
Oxidation: Indium sulfide can be oxidized to form indium oxide and sulfur dioxide.
Reduction: It can be reduced by hydrogen gas to form indium metal and hydrogen sulfide.
Substitution: Indium sulfide reacts with mineral acids to produce indium salts and hydrogen sulfide gas.
Common reagents used in these reactions include hydrogen gas for reduction and mineral acids like hydrochloric acid for substitution reactions. The major products formed from these reactions are indium metal, indium salts, and hydrogen sulfide gas .
Scientific Research Applications
Indium sulfide has a wide range of scientific research applications due to its unique properties:
Optoelectronics: It is used in the fabrication of photodetectors and solar cells due to its suitable band gap and photoconductive properties.
Photocatalysis: Indium sulfide-based photocatalysts are employed in hydrogen production and water cleaning applications.
Biological Imaging: Indium sulfide quantum dots are used in biological imaging due to their excellent optical properties.
Gas Sensors: Indium sulfide is used in gas sensors for detecting various gases.
Mechanism of Action
The mechanism by which indium sulfide exerts its effects is primarily through its semiconductor properties. In optoelectronic applications, indium sulfide absorbs light and generates electron-hole pairs, which are then separated and collected to produce an electric current . In photocatalytic applications, indium sulfide absorbs visible light, generating electron-hole pairs that participate in redox reactions to produce hydrogen gas or degrade pollutants .
Comparison with Similar Compounds
Indium sulfide is often compared with other metal sulfides like cadmium sulfide (CdS) and zinc sulfide (ZnS). Unlike cadmium sulfide, which is toxic, indium sulfide is considered to have lower toxicity, making it a safer alternative for use in solar cells and other applications . Zinc sulfide, on the other hand, has a wider band gap compared to indium sulfide, making it less suitable for visible light applications .
Similar compounds include:
- Cadmium sulfide (CdS)
- Zinc sulfide (ZnS)
- Gallium sulfide (Ga2S3)
Indium sulfide’s unique combination of lower toxicity and suitable band gap makes it a promising material for various technological applications.
Properties
CAS No. |
12030-14-7 |
|---|---|
Molecular Formula |
InS |
Molecular Weight |
146.89 g/mol |
IUPAC Name |
sulfanylideneindium |
InChI |
InChI=1S/In.S |
InChI Key |
GKCNVZWZCYIBPR-UHFFFAOYSA-N |
SMILES |
[S-2].[S-2].[S-2].[In+3].[In+3] |
Canonical SMILES |
S=[In] |
| 12030-24-9 37231-03-1 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chlorobenzo[C]isoxazole](/img/structure/B84871.png)
